molecular formula C5H7NO4 B583651 (2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid CAS No. 154632-87-8

(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid

Cat. No.: B583651
CAS No.: 154632-87-8
M. Wt: 145.114
InChI Key: WKBREPRICMCPNX-HRFVKAFMSA-N
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Description

(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid is a chiral aziridine derivative with significant potential in various fields of scientific research. This compound is characterized by its unique three-membered aziridine ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a β-amino ester with a suitable electrophile to form the aziridine ring. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using engineered microorganisms. These processes can offer advantages in terms of environmental sustainability and cost-effectiveness. For example, carbonyl reductase from Lactobacillus fermentum has been used to catalyze the asymmetric reduction of precursors to form the desired aziridine compound .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines under specific conditions.

    Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amino acids or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxaziridines, amino acids, and various substituted aziridines. These products can have significant applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of (2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid involves its interaction with specific molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in enzyme inhibition and the modification of biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid is unique due to its aziridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various fields of research and industrial applications .

Properties

IUPAC Name

(2S,3S)-3-methoxycarbonylaziridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-10-5(9)3-2(6-3)4(7)8/h2-3,6H,1H3,(H,7,8)/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBREPRICMCPNX-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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